N-[2-(1H-pyrazol-4-yl)ethyl]acetamide
Description
N-[2-(1H-Pyrazol-4-yl)ethyl]acetamide is a synthetic acetamide derivative featuring a pyrazole ring linked to an acetamide group via an ethyl chain. Pyrazole-containing acetamides are known for their bioactivity, including insecticidal, antifungal, and coordination properties . The ethyl spacer in this compound may confer distinct electronic and steric properties compared to phenyl or aromatic substituents in related molecules, influencing solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-[2-(1H-pyrazol-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-6(11)8-3-2-7-4-9-10-5-7/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAFAZSGJBKPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-4-yl)ethyl]acetamide typically involves the reaction of pyrazole derivatives with acetamide. One common method is the Buchwald-Hartwig amination, where chlorides react with aminopyrazoles in the presence of palladium catalysts, such as Pd2(dba)3, and ligands like xantphos, along with a base like cesium carbonate . This reaction yields the desired compound in varying yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may yield pyrazole alcohols.
Scientific Research Applications
N-[2-(1H-pyrazol-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities with analogs:
Key Observations :
- Substituent Effects : Chlorinated derivatives (e.g., ) exhibit enhanced bioactivity but may increase toxicity. The ethyl linker in the target compound could improve solubility compared to rigid aromatic linkers (e.g., phenyl or naphthyl groups in ).
- Synthetic Routes : Carbodiimide coupling (e.g., EDCl) is common for acetamide synthesis , suggesting the target compound could be synthesized similarly.
Structural and Crystallographic Insights
- Crystal Packing: In 2-(2,4-Dichlorophenyl)-N-(dihydro-pyrazol-4-yl)acetamide (), dihedral angles between rings (48–56°) and R22(10) hydrogen-bonded dimers influence molecular packing.
- Planarity : The amide group in is planar, a feature critical for intermolecular interactions. Ethyl-linked analogs may exhibit greater conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
